4-Bromo-3-chloro-5-methylbenzoic acid
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Overview
Description
4-Bromo-3-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-chloro-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-methylbenzoic acid. The process typically includes:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom.
Chlorination: Using chlorine (Cl2) with a catalyst like iron(III) chloride (FeCl3) to add the chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes, often optimized for yield and purity. These methods may use continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different derivatives of the original compound .
Scientific Research Applications
4-Bromo-3-chloro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism depends on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Lacks the chlorine atom but shares similar reactivity.
3-Chloro-5-methylbenzoic acid: Lacks the bromine atom but has comparable properties.
4-Bromo-3-chloro-5-methylbenzaldehyde: Contains an aldehyde group instead of a carboxylic acid
Uniqueness
4-Bromo-3-chloro-5-methylbenzoic acid is unique due to the specific combination of bromine, chlorine, and a methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-3-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNHENCALWCBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416352-15-2 |
Source
|
Record name | 4-bromo-3-chloro-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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